Welcome to the BenchChem Online Store!
molecular formula C8H9BrN2O B580815 N-(5-Bromo-2-methylpyridin-3-yl)acetamide CAS No. 1301214-71-0

N-(5-Bromo-2-methylpyridin-3-yl)acetamide

Cat. No. B580815
M. Wt: 229.077
InChI Key: RVTYXFKKBCBRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365583B2

Procedure details

To a solution of 5-bromo-2-methylpyridin-3-amine (3.2 g, 17 mmol) in dichloromethane (100 mL) was added pyridine (2.03 g, 25.7 mmol) and acetic anhydride (2.63 g, 25.7 mmol). The mixture was stirred at 80° C. for 16 h. The mixture was poured into water (80 mL) and extracted with dichloromethane (3×150 mL). The organic layer was concentrated in vacuo, and the resultant residue was purified by flash column chromatography (15→30% ethyl acetate in petroleum ether) to afford N-(5-bromo-2-methylpyridin-3-yl)acetamide (3.1 g, 80% yield). 1H NMR (400 MHz, Chloroform-d) δ 8.48 (s, 1 H), 8.32 (s, 1 H), 7.09 (br s. 1 H), 2.45 (s, 3 H), 2.23 (s, 3 H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([CH3:8])=[N:6][CH:7]=1.N1C=CC=CC=1.[C:16](OC(=O)C)(=[O:18])[CH3:17].O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:16](=[O:18])[CH3:17])[C:5]([CH3:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)N
Name
Quantity
2.03 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.63 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by flash column chromatography (15→30% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.